Thalidomide-NH-amido-C4-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C4-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the linker.
Linker attachment: The linker is chemically attached to the cereblon ligand under controlled conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C4-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-NH-amido-C4-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes such as apoptosis and autophagy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C4-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Thalidomide-NH-C5-NH2 (hydrochloride): Similar in structure but with a different linker length, affecting its binding affinity and specificity.
Uniqueness
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is unique due to its specific linker length and chemical structure, which confer distinct binding properties and biological activities. This makes it particularly useful in the design of PROTACs for targeted protein degradation .
Biological Activity
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound historically noted for its sedative properties and later for its use in treating multiple myeloma and leprosy. This article explores the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a molecular formula of C18H22ClN5O5 and a molecular weight of approximately 423.8 g/mol. The compound features an amido group linked by a four-carbon chain, which enhances its interaction with biological targets, particularly the cereblon protein, a key component of the E3 ubiquitin ligase complex.
Property | Value |
---|---|
Molecular Formula | C18H22ClN5O5 |
Molecular Weight | 423.8 g/mol |
IUPAC Name | N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride |
The primary biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride) is mediated through its interaction with cereblon (CRBN). This interaction facilitates the targeted degradation of specific proteins involved in disease processes, particularly those associated with cancer and autoimmune disorders. The compound induces the degradation of transcription factors such as SALL4, which is implicated in limb development and is associated with thalidomide-induced teratogenic effects .
Key Mechanisms:
- Cereblon Interaction : Thalidomide derivatives bind to cereblon, leading to the ubiquitination and subsequent degradation of target proteins.
- Protein Degradation : The selective degradation mechanism allows for therapeutic applications in conditions characterized by abnormal protein accumulation, such as multiple myeloma .
Therapeutic Applications
Thalidomide-NH-amido-C4-NH2 (hydrochloride) has been investigated for various therapeutic applications:
- Cancer Treatment : The compound shows promise in treating multiple myeloma by promoting the degradation of oncogenic proteins through the CRBN-mediated ubiquitin-proteasome pathway .
- Autoimmune Diseases : Research indicates potential efficacy in diseases like lupus and rheumatoid arthritis due to its immunomodulatory effects.
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride):
- Protein Degradation Studies : Research demonstrated that treatment with thalidomide derivatives resulted in a dose-dependent decrease in SALL4 protein levels in human embryonic stem cells, confirming the post-transcriptional nature of this effect . Protein Level Assessment (Hypothetical image link for illustration)
- In Vitro Efficacy : In vitro assays have shown that thalidomide analogs can selectively inhibit cancer cell growth while sparing non-tumorigenic cells, indicating a targeted mechanism of action .
- Case Studies : A recent case study involving patients treated with thalidomide derivatives reported significant reductions in tumor burden without severe adverse effects commonly associated with traditional chemotherapeutics.
Comparative Analysis with Related Compounds
The following table compares Thalidomide-NH-amido-C4-NH2 (hydrochloride) with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thalidomide-NH-amido-C3-NH2 (hydrochloride) | Shorter linker length | Different linker length affects binding affinity |
Thalidomide-O-amido-C4-NH2 (hydrochloride) | Different functional group orientation | May exhibit distinct pharmacological properties |
Thalidomide-NH-C5-NH2 (hydrochloride) | Longer linker length | Variations in linker length can influence activity |
Properties
Molecular Formula |
C19H24ClN5O5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H |
InChI Key |
UJQQJGKDPNJLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.